molecular formula C18H12N2O2S B4216090 N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide

N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide

Cat. No.: B4216090
M. Wt: 320.4 g/mol
InChI Key: BNTMXQAGHQBNOD-UHFFFAOYSA-N
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Description

N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminophenol with benzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoxazole ring or the thiophene group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can lead to the formation of benzoxazole derivatives.

Scientific Research Applications

N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their function and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
  • N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
  • 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Uniqueness

N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17(16-7-4-10-23-16)19-13-8-9-15-14(11-13)20-18(22-15)12-5-2-1-3-6-12/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTMXQAGHQBNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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